molecular formula C23H22FNO4 B1664810 ALX-1393

ALX-1393

カタログ番号: B1664810
分子量: 395.4 g/mol
InChIキー: ADUSZEGHFWRTQS-AIBWNMTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

  • ALX-1393の合成経路および反応条件は、入手可能な文献では広く記載されていません。
  • this compoundは研究ツールであり、その工業生産方法は確立されていない可能性があることに注意することが重要です。
  • 化学反応の分析

    • ALX-1393は主にその薬理学的効果について研究されており、特定の化学反応に関する詳細情報は限られています。
    • This compoundの主な作用機序は、GlyT2の阻害によるグリシン濃度の上昇にあることを認識することが重要です。
  • 科学研究の用途

    • This compoundは、さまざまな科学分野で潜在的な用途があります。

        神経科学: GlyT2阻害剤として、グリシン神経伝達および疼痛調節の理解に貢献します。

        疼痛管理: その鎮痛効果により、疼痛研究に関連しています。

        創薬: 研究者は、鎮痛薬候補としてのその使用を探求しています。

        神経疾患: 神経疾患に対するその影響を調査しています。

        薬理学: 他の受容体および経路との相互作用を研究しています。

  • 科学的研究の応用

    Antinociceptive Effects

    ALX-1393 has been shown to exhibit antinociceptive effects in several animal models, particularly in the context of inflammatory and neuropathic pain. Research indicates that this compound can inhibit pain behaviors in a dose-dependent manner during formalin tests, affecting both early and late phases of pain response .

    Key Findings:

    • In a rat model of acute pain, this compound demonstrated significant inhibition of thermal, mechanical, and chemical stimuli .
    • The compound has also been effective in chronic pain models, such as nerve ligation injury and diabetic pain models, suggesting its broad applicability in treating various pain conditions .

    Bladder Disorders

    This compound has been investigated for its potential benefits in treating bladder overactivity and related disorders. Studies have indicated that the compound can significantly ameliorate bladder hyperactivity and pain behaviors at low doses when administered intrathecally .

    Clinical Implications:

    • In experimental models, this compound increased intercontraction intervals (ICI) and micturition pressure threshold (MPT), suggesting a therapeutic role in managing conditions like overactive bladder syndrome .

    Pharmacokinetics and Selectivity

    While this compound is effective as a GlyT2 inhibitor, it exhibits limitations regarding its pharmacokinetic properties:

    • Blood-Brain Barrier Penetration: Only about 5% of this compound crosses the blood-brain barrier, which may limit its efficacy in central nervous system applications .
    • Selectivity: Although primarily targeting GlyT2 with high potency (IC50 = 31 nM), it also inhibits GlyT1 at higher concentrations (IC50 ~ 4 µM), which could lead to unwanted side effects .

    Case Studies and Research Findings

    StudyApplicationFindings
    Pain ManagementSignificant antinociceptive effects in rat models of acute and chronic pain.
    Bladder DisordersReduced bladder overactivity; increased ICI and MPT at low doses.
    PharmacokineticsLow blood-brain barrier penetration; reversible inhibition profile.
    Neuropathic PainEffective in various neuropathic pain models; potential for clinical use.

    作用機序

    • ALX-1393はGlyT2を阻害し、細胞外グリシン濃度を上昇させます。
    • 分子標的: 中枢神経系におけるGlyT2トランスポーター。
    • 関連する経路: グリシン媒介性抑制性神経伝達の調節。
  • 類似の化合物との比較

    • This compoundの独自性は、GlyT2に対する選択性にあります。
    • 類似の化合物:

        GlyT1阻害剤: GlyT1を標的にすることにより、this compoundと区別されます。

        その他の疼痛調節剤: 有効性および安全性に関して、他の鎮痛剤と比較されます。

  • 類似化合物との比較

    • ALX-1393’s uniqueness lies in its selectivity for GlyT2.
    • Similar compounds:

        GlyT1 Inhibitors: Differentiate from this compound by targeting GlyT1.

        Other Pain Modulators: Compare with other analgesics in terms of efficacy and safety.

    生物活性

    ALX-1393 is a selective inhibitor of Glycine Transporter Type 2 (GlyT2), primarily investigated for its potential in treating various pain conditions, including inflammatory and neuropathic pain. This compound has garnered attention due to its unique mechanism of action, which enhances glycinergic neurotransmission by inhibiting the reuptake of glycine, a key inhibitory neurotransmitter in the central nervous system.

    This compound functions by selectively inhibiting GlyT2, resulting in increased levels of glycine in synaptic clefts. This inhibition leads to enhanced activation of glycine receptors (GlyRs), which are critical for mediating inhibitory neurotransmission. The selectivity of this compound for GlyT2 over GlyT1 is notable, with a reported 40-fold higher selectivity for GlyT2 at nanomolar concentrations .

    Pharmacokinetics

    Despite its efficacy, this compound has limitations regarding its pharmacokinetic properties. Studies indicate that only about 5% of the drug crosses the blood-brain barrier, which may limit its central nervous system effects . Furthermore, while it is primarily selective for GlyT2, it can inhibit GlyT1 at higher concentrations, potentially leading to increased excitatory neurotransmission and exacerbated pain symptoms .

    Efficacy in Pain Models

    This compound has been extensively studied in various animal models to evaluate its antinociceptive effects:

    • Acute Pain Models : In rat models, this compound demonstrated significant antinociceptive effects against thermal and mechanical stimuli. The compound effectively reduced pain behaviors at doses as low as 3 µg intrathecally .
    • Chronic Pain Models : In chronic pain models, this compound showed promise by alleviating symptoms associated with nerve injury and inflammatory pain. It was observed to significantly increase intercontraction intervals and micturition pressure thresholds in models simulating bladder overactivity .

    Case Studies

    • Bladder Overactivity : A study involving CYP-treated rats demonstrated that this compound significantly ameliorated bladder overactivity and associated pain behaviors. The compound increased intercontraction intervals by approximately 43.9% and micturition pressure thresholds by 19.1% at a dose of 3 µg .
    • Pain Sensitivity : In another investigation, this compound was administered to rats experiencing neuropathic pain following nerve ligation. The compound effectively reduced allodynia and hyperalgesia, indicating its potential as a therapeutic agent for neuropathic pain management .

    In Vitro Studies

    In vitro studies have confirmed the potency of this compound as a GlyT2 inhibitor with an IC50 value around 25.9 nM . It was shown to enhance glycinergic currents in spinal cord slices, indicating its role in modulating synaptic transmission.

    Comparative Analysis with Other GlyT Inhibitors

    A comparative analysis between this compound and other GlyT inhibitors like ORG25543 revealed that both compounds exhibit similar antinociceptive effects; however, ORG25543 is an irreversible inhibitor, which may lead to different long-term effects on synaptic signaling .

    CompoundSelectivityIC50 (nM)Action Type
    This compoundHigh (GlyT2)25.9Reversible
    ORG25543ModerateVariesIrreversible

    特性

    IUPAC Name

    (2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADUSZEGHFWRTQS-AIBWNMTMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22FNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    395.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    ALX-1393
    Reactant of Route 2
    ALX-1393
    Reactant of Route 3
    ALX-1393
    Reactant of Route 4
    ALX-1393
    Reactant of Route 5
    ALX-1393
    Reactant of Route 6
    Reactant of Route 6
    ALX-1393

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。